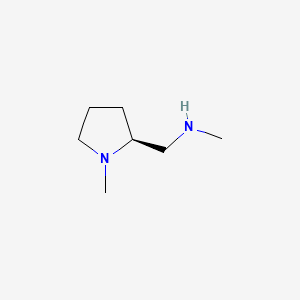
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE is a chemical compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azetidine ring followed by the introduction of the piperidine ring. Common reagents used in these reactions include alkyl halides, amines, and protecting groups to ensure the stability of intermediate compounds. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the dihydrochloride salt in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Azetidin-3-yl)azetidine: This compound shares the azetidine ring but lacks the piperidine ring.
1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride: This compound has a similar azetidine ring but a different substituent.
Uniqueness
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE is unique due to its combination of the azetidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
178312-03-3 |
|---|---|
Molekularformel |
C12H26Cl2N2O |
Molekulargewicht |
285.253 |
IUPAC-Name |
1-(azetidin-3-yl)-4-[(2-methylpropan-2-yl)oxy]piperidine;dihydrochloride |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-12(2,3)15-11-4-6-14(7-5-11)10-8-13-9-10;;/h10-11,13H,4-9H2,1-3H3;2*1H |
InChI-Schlüssel |
KYEPLNDPVGUXHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1CCN(CC1)C2CNC2.Cl.Cl |
Synonyme |
1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{3-[5-(6-Methoxynaphthalen-1-yl)-1,3-dioxan-2-yl]propyl}-N,N~2~-dimethylglycinamide](/img/structure/B574326.png)


![2-Amino-N-butyl-N-[2-(1-cyclohexen-1-ylamino)-2-oxo-1-phenylethyl]-5-iodobenzamide](/img/structure/B574331.png)
![6-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574332.png)




